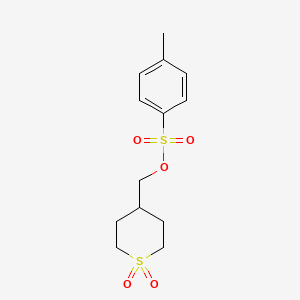

(1,1-Dioxidotetrahydrothiopyran-4-yl)methyl 4-Methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

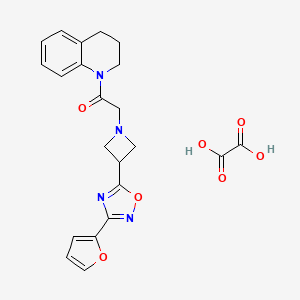

“(1,1-Dioxidotetrahydrothiopyran-4-yl)methyl 4-Methylbenzenesulfonate” is a chemical compound with the CAS Number: 928149-12-6 . It has a molecular weight of 318.41 and its IUPAC name is (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate . The compound is a white to brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18O5S2/c1-11-2-4-13(5-3-11)20(16,17)18-10-12-6-8-19(14,15)9-7-12/h2-5,12H,6-10H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a white to brown solid . It has a molecular weight of 318.41 . The storage temperature for this compound is +4°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Prins Cascade Cyclization : A novel process for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed, utilizing the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This method marks the first synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization (B. Reddy et al., 2014).

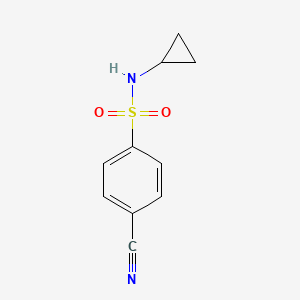

- Titanium Tetrachloride-induced Rearrangement : A study demonstrated the rearrangement of a related compound using titanium(IV) chloride, resulting in unusual aromatic substitution reactions, where tosyloxy is lost and aromatic chlorination occurs (R. Giles & Joshua D. McManus, 2009).

Crystal Structure and Conformation

- Crystal Structure Analysis : Research on the title compound has shown that the ribo-pentofuranose ring exhibits a twisted conformation, with the isopropylidene ring in an envelope conformation. The crystal structure is stabilized by van der Waals interactions and weak C—H⋯O interactions (H. D. Armas et al., 2007).

Antimicrobial Activity

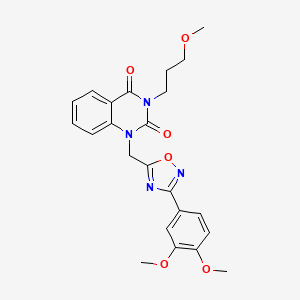

- Synthesis and Antimicrobial Activity : A study focused on synthesizing novel quinazolinone derivatives, including a compound related to the chemical , and evaluating their antimicrobial activity. The research showed potential in developing new antimicrobial agents (O. M. Habib et al., 2012).

Anticancer Applications

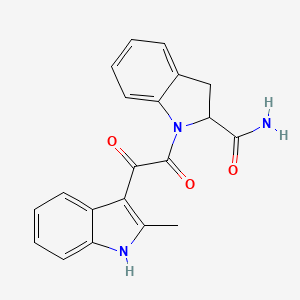

- Antiproliferative and Apoptosis-inducing Properties : A study on podophyllotoxin, a lead agent in anticancer drug development, utilized bioisosteric replacement to synthesize structurally simple analogues that exhibited antiproliferative properties in human cancer cell lines. These new heterocycles induced apoptosis in cancerous cells, presenting potential as anticancer drug leads (I. Magedov et al., 2007).

Luminescent Properties

- Luminescent Lanthanide Coordination Polymers : The synthesis of novel isomorphous 1-D framework compounds was achieved using sodium 4-hydroxybenzenesulfonate dihydrate with lanthanides in refluxing methanol. These compounds showed significant luminescent properties, important for materials science applications (Xiaoping Yang et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

(1,1-dioxothian-4-yl)methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S2/c1-11-2-4-13(5-3-11)20(16,17)18-10-12-6-8-19(14,15)9-7-12/h2-5,12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGVEFJXZNTKAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCS(=O)(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)

![1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2989873.png)

![3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2989876.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2989878.png)

![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2989883.png)

![3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B2989884.png)

![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2989892.png)